molecular formula C19H19N3O2S B11643720 (2E)-5-benzyl-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one

(2E)-5-benzyl-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one

Cat. No.: B11643720
M. Wt: 353.4 g/mol
InChI Key: ZNIWWKJMXCGAGB-FYJGNVAPSA-N
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Description

(2E)-5-benzyl-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5-benzyl-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one typically involves the condensation of appropriate hydrazones with thiazolidinone derivatives under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are commonly used. The reaction mixture is often heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-5-benzyl-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl or methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-5-benzyl-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2E)-5-benzyl-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups and potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and development.

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

(2E)-5-benzyl-2-[(E)-1-(4-methoxyphenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H19N3O2S/c1-13(15-8-10-16(24-2)11-9-15)21-22-19-20-18(23)17(25-19)12-14-6-4-3-5-7-14/h3-11,17H,12H2,1-2H3,(H,20,22,23)/b21-13+

InChI Key

ZNIWWKJMXCGAGB-FYJGNVAPSA-N

Isomeric SMILES

C/C(=N\N=C\1/NC(=O)C(S1)CC2=CC=CC=C2)/C3=CC=C(C=C3)OC

Canonical SMILES

CC(=NN=C1NC(=O)C(S1)CC2=CC=CC=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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